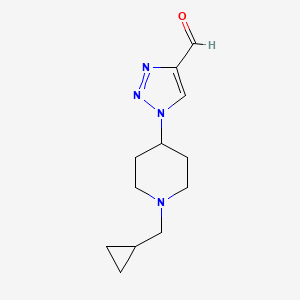

1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(1-(Cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carbaldehyde group at position 4 and a piperidin-4-yl moiety at position 1. The piperidine ring is further modified by a cyclopropylmethyl group, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

1-[1-(cyclopropylmethyl)piperidin-4-yl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)12-3-5-15(6-4-12)7-10-1-2-10/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUFHEGXWAEMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H18N4O

- Molecular Weight : 246.31 g/mol

- CAS Number : 2098075-16-0

Its structure includes a piperidine ring and a triazole moiety, which are known to interact with various biological targets.

The biological activity of 1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is primarily attributed to its interaction with specific receptors and enzymes. The triazole ring is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Cytotoxicity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

- Neuropharmacological Effects : The piperidine component is linked to modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as schizophrenia .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to 1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde. Here are key findings:

Synthesis Routes

The synthesis of 1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step synthetic routes:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Piperidine Derivation : Introducing the cyclopropylmethyl group via nucleophilic substitution.

- Aldehyde Introduction : Oxidation of the corresponding alcohol derivative.

These synthetic methods allow for modifications that can enhance biological activity and selectivity.

Scientific Research Applications

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 250.31 g/mol

- CAS Number : 2098075-16-0

The compound features a piperidine ring, a cyclopropylmethyl group, and a triazole moiety, which contribute to its biological activity and reactivity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound may enhance its efficacy against various pathogens, including bacteria and fungi. Studies have shown that similar compounds can disrupt microbial cell wall synthesis or inhibit essential enzymatic pathways .

Anticancer Properties

Triazoles are known for their anticancer activities. The specific compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Neuropharmacology

The piperidine component is associated with neuroactive properties. This compound may influence neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders such as depression or anxiety .

Synthesis Techniques

The synthesis of 1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

- Formation of the triazole ring through cycloaddition reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Aldehyde functionalization to yield the final product.

These methods are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Lead Compound for Drug Design

Due to its diverse biological activities, this compound could serve as a lead structure for the development of new pharmaceuticals. Medicinal chemists can modify its structure to enhance potency, selectivity, and reduce toxicity.

Bioconjugation Opportunities

The aldehyde functionality allows for bioconjugation with various biomolecules (e.g., peptides or antibodies), facilitating targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects .

Table: Summary of Research Findings

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Substituent on Triazole (Position 1) | Molecular Weight | Notable Features |

|---|---|---|---|---|

| 1-(1-(Cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde | C₁₃H₁₈N₄O | Piperidin-4-yl (cyclopropylmethyl-substituted) | 246.31 | High lipophilicity; rigid piperidine backbone |

| 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (GF47546) | C₁₀H₁₄N₄O₂ | Acetylated piperidin-3-yl | 222.24 | Reduced steric hindrance; acetyl group enhances solubility |

| 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | C₉H₆FN₃O | 3-Fluorophenyl | 191.16 | Electron-withdrawing substituent; planar aromatic system |

| 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 113934-27-3) | C₉H₆ClN₃O | 4-Chlorophenyl | 207.62 | Enhanced halogen bonding potential; higher molecular weight vs. fluorophenyl |

| 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (GF47639) | C₁₁H₁₆N₄O₂ | (1-Acetylpiperidin-2-yl)methyl | 236.27 | Flexible linker between triazole and piperidine; moderate lipophilicity |

Key Observations:

- Lipophilicity : The cyclopropylmethyl-piperidine substituent in the target compound increases lipophilicity compared to aryl-substituted analogs (e.g., fluorophenyl or chlorophenyl derivatives), which may influence membrane permeability in biological systems .

- Steric Effects : The rigid piperidine backbone in the target compound imposes conformational constraints absent in analogs with flexible linkers (e.g., GF47639) .

- Electronic Effects : Aryl-substituted analogs (e.g., 3-fluorophenyl) exhibit electron-withdrawing properties that could alter reactivity in nucleophilic additions or redox reactions compared to the target compound’s aliphatic substituents .

Reactivity and Functionalization

- The carbaldehyde group in all compounds enables condensation reactions (e.g., formation of hydrazones or imines). However, steric hindrance from the cyclopropylmethyl group in the target compound may slow reactivity compared to less hindered analogs .

- Aryl-substituted derivatives (e.g., 4-chlorophenyl) are more prone to electrophilic aromatic substitution, whereas the target compound’s aliphatic substituents favor alkylation or oxidation reactions .

Challenges and Limitations

- Synthetic Accessibility : The cyclopropylmethyl-piperidine moiety may require multi-step synthesis, increasing complexity compared to aryl-substituted analogs .

- Solubility : The target compound’s higher molecular weight and lipophilicity could limit aqueous solubility, necessitating formulation optimization for biological testing .

Preparation Methods

Synthesis of 1,2,3-Triazole-4-Carbaldehyde Core

The 1,2,3-triazole-4-carbaldehyde scaffold can be synthesized by:

- Starting from substituted benzyl alcohols or alkyl bromides, which are converted to azides via nucleophilic substitution with sodium azide.

- Employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with ethyl propiolate or similar alkynes to form 1,4-disubstituted 1,2,3-triazoles.

- Hydrolyzing ester intermediates to corresponding acids, followed by oxidation or functional group transformation to the aldehyde at the 4-position of the triazole ring.

This method is supported by protocols described in the synthesis of substituted 1,2,3-triazole acids and derivatives, which serve as key intermediates for further functionalization.

Reductive Amination and Cross-Coupling Approaches

- Reductive amination is employed to link the piperidine nitrogen to the aldehyde-bearing triazole intermediate, often using sodium triacetoxyborohydride or similar reducing agents.

- Palladium-catalyzed Suzuki-type cross-coupling reactions may be utilized to install aryl or heteroaryl groups on the triazole ring or to modify substituents on the piperidine moiety, enhancing molecular diversity and complexity.

Representative Experimental Conditions and Yields

Research Findings and Notes

- The copper(I)-catalyzed azide-alkyne cycloaddition is the cornerstone for constructing the 1,2,3-triazole ring with high regioselectivity and yields, facilitating the introduction of diverse substituents at the 1- and 4-positions of the triazole.

- Lithium aluminium hydride reduction of cyclopropylcarbonyl precursors efficiently yields the cyclopropylmethyl-piperidine intermediates needed for coupling.

- Reductive amination allows selective formation of the C-N bond between the piperidine nitrogen and the aldehyde-functionalized triazole, providing a straightforward route to the target compound.

- Palladium-catalyzed Suzuki cross-coupling reactions offer versatility for late-stage functionalization, enabling structural diversification and optimization of pharmacological properties.

- The aldehyde functionality on the triazole ring is crucial for further derivatization, including bioconjugation applications such as site-specific protein labeling.

- Purification and characterization typically involve chromatographic techniques and NMR, LC-MS analyses to confirm structure and purity.

Summary Table of Key Synthetic Intermediates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how can purity be maximized?

- Methodology : The compound's triazole core can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach . Piperidine substitution with cyclopropylmethyl groups may involve nucleophilic alkylation under anhydrous conditions using bases like K₂CO₃. Carbaldehyde introduction could employ the Vilsmeier-Haack reaction (POCl₃/DMF) on precursor pyrazoles or triazoles . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, aldehyde proton at δ ~9.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion verification .

- X-ray crystallography : To resolve stereochemical ambiguities in the piperidine-triazole system, as demonstrated for analogous pyrazole-carbaldehydes .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as carbaldehydes may cause irritation .

- Work in a fume hood due to potential respiratory toxicity from fine powders .

- Store at 2–8°C under inert gas (argon) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can conflicting reports on catalytic efficiency in triazole synthesis be resolved?

- Analysis : Discrepancies in Cu(I) vs. Ru(II) catalyst performance (e.g., yield variations from 60% to 90%) may arise from solvent polarity (DMF vs. THF) or ligand effects (e.g., TBTA vs. tris-triazole ligands). Systematic screening via Design of Experiments (DoE) can optimize conditions. For example, Cu(I) iodide in DMF at 60°C may favor regioselective triazole formation over ruthenium-mediated byproducts .

Q. What strategies enhance metabolic stability in hepatic microsomal assays?

- Methodology :

- Structural modifications : Replace the aldehyde group with a methyloxadiazole bioisostere to reduce oxidative metabolism .

- Deuterium incorporation : At the cyclopropylmethyl position to slow CYP450-mediated degradation .

- In vitro assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS. Compare half-life (t₁/₂) to reference compounds like midazolam .

Q. How does the cyclopropylmethyl group influence receptor binding affinity in kinase inhibition studies?

- Mechanistic insight : The cyclopropylmethyl moiety introduces steric bulk and electron-rich character, potentially enhancing hydrophobic interactions with kinase ATP pockets. Molecular docking (e.g., AutoDock Vina) against PI3K or JAK2 models can predict binding modes. Validate via competitive ATPase assays, comparing IC₅₀ values with non-cyclopropyl analogs .

Q. What are the compound’s degradation pathways under accelerated stability testing?

- Stability data :

- Hydrolysis : Aldehyde oxidation to carboxylic acid in aqueous buffers (pH >7) .

- Photodegradation : UV exposure (λ = 254 nm) may cleave the triazole ring, detected via HPLC peak splitting .

- Thermal degradation : At 40°C, cyclopropyl ring strain may lead to ring-opening reactions, monitored by TGA/DSC .

Key Recommendations

- Prioritize CuAAC for synthesis scalability and regioselectivity .

- Use deuterated analogs or bioisosteres to improve metabolic profiles .

- Conduct rigorous stability studies to guide formulation development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.